3-Octadecylthiophene

概要

説明

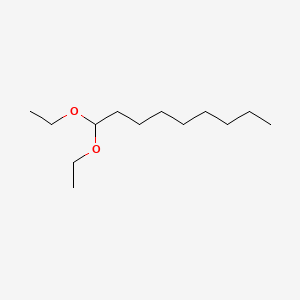

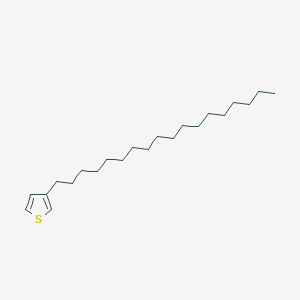

3-Octadecylthiophene is a chemical compound with the molecular formula C22H40S . It has an average mass of 336.618 Da and a monoisotopic mass of 336.285065 Da . It is also known as 3-Stearylthiophene .

Synthesis Analysis

The synthesis of 3-Octadecylthiophene involves various strategies including nickel and palladium-based catalytic systems . The synthesis of the correspondent polymer, poly(3-octadecylthiophene) (PODT), has been achieved both chemically and electrochemically .Molecular Structure Analysis

The molecular structure of 3-Octadecylthiophene has been characterized by FTIR, UV–vis, and 1H and 13C NMR . The polymer PODT is soluble in common organic solvents such as chloroform, tetrahydrofuran, and toluene .Chemical Reactions Analysis

The chemical reactions of 3-Octadecylthiophene involve its polymerization to form PODT . The electrochemical properties of PODT were studied by cyclic voltametry, which showed a semi-reversible behavior with one anodic peak at 0.96 V and one cathodic peak at 0.77 V vs. Ag/AgNO3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Octadecylthiophene have been analyzed using various techniques. The polymer PODT is soluble in common organic solvents such as chloroform, tetrahydrofuran, and toluene . The electrochemical properties of PODT were characterized by a semi-reversible behavior .科学的研究の応用

Application 1: Synthetic Metals and Conducting Polymer Research

- Summary of the Application: 3-Octadecylthiophene is used in the synthesis of a polymer known as poly(3-octadecylthiophene) (PODT). This polymer has been chemically and electrochemically synthesized .

- Methods of Application or Experimental Procedures: The 3-octadecylthiophene is synthesized and characterized by FTIR, UV–vis and 1H and 13C NMR. The corresponding polymer, PODT, is then chemically and electrochemically synthesized. The obtained polymer is soluble in common organic solvents, such as chloroform, tetrahydrofuran, and toluene .

- Results or Outcomes: The electrochemical properties of PODT were studied by cyclic voltammetry and were characterized by a semi-reversible behavior with one anodic peak at 0.96 V and one cathodic peak at 0.77 V vs. Ag/AgNO3. Spectroelectrochemistry and optical properties, such as optical absorption and photoluminescence (PL), were studied at different temperatures for the chemically synthesized PODT .

Application 2: Thermoelectric Devices

- Summary of the Application: Poly(3-hexylthiophene) (P3HT), a related compound to 3-Octadecylthiophene, has been used in the development of high-performance thermoelectric devices .

- Methods of Application or Experimental Procedures: The application of both pristine P3HT and P3HT based composites in thermoelectrics are highlighted by citing numerous representative examples . Strategies to improve performance of P3HT based thermoelectrics are systematically summarized .

- Results or Outcomes: Thermoelectric devices represent an emerging technique that holds great promise for improving energy utilization efficiency and recovery of waste heat energy .

Application 3: Nanowire Fabrication

- Summary of the Application: Regioregular poly(3-dodecylthiophene) (P3DDT), another related compound to 3-Octadecylthiophene, has been used in the fabrication of nanowires .

- Methods of Application or Experimental Procedures: P3DDT nanowires were prepared by a melt–wetting nonporous alumina template with P3DDT melts . The microstructure of the nanowires was analyzed by micro-Fourier transform infrared spectroscopy, grazing incidence wide angle X-ray diffraction, and differential scanning calorimetry .

- Results or Outcomes: The crystallites developed in the nanowires preferentially aligned with π–π stacking (b-axis) along the long axis of the wire and this orientation is marked as the wire diameter decreases . These results could provide guidance on designing polymeric nanomaterials for functional nanodevices in high performance organic photovoltaic cells, sensors, and electrodes .

Application 4: Organic Photovoltaic Cells

- Summary of the Application: Regioregular poly(3-dodecylthiophene) (P3DDT), a related compound to 3-Octadecylthiophene, has been used in the fabrication of high-performance organic photovoltaic cells .

- Methods of Application or Experimental Procedures: P3DDT nanowires were prepared by a melt–wetting nonporous alumina template with P3DDT melts. The microstructure of the nanowires was analyzed by micro-Fourier transform infrared spectroscopy, grazing incidence wide angle X-ray diffraction, and differential scanning calorimetry .

- Results or Outcomes: The crystallites developed in the nanowires preferentially aligned with π–π stacking (b-axis) along the long axis of the wire and this orientation is marked as the wire diameter decreases . These results could provide guidance on designing polymeric nanomaterials for functional nanodevices in high-performance organic photovoltaic cells .

Application 5: Sensors and Electrodes

- Summary of the Application: Regioregular poly(3-dodecylthiophene) (P3DDT), another related compound to 3-Octadecylthiophene, has been used in the fabrication of sensors and electrodes .

- Methods of Application or Experimental Procedures: P3DDT nanowires were prepared by a melt–wetting nonporous alumina template with P3DDT melts. The microstructure of the nanowires was analyzed by micro-Fourier transform infrared spectroscopy, grazing incidence wide angle X-ray diffraction, and differential scanning calorimetry .

- Results or Outcomes: The crystallites developed in the nanowires preferentially aligned with π–π stacking (b-axis) along the long axis of the wire and this orientation is marked as the wire diameter decreases . These results could provide guidance on designing polymeric nanomaterials for functional nanodevices in sensors and electrodes .

Safety And Hazards

Safety measures for handling 3-Octadecylthiophene include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

The future directions of 3-Octadecylthiophene research involve its potential applications in the field of organic photovoltaic cells, sensors, and electrodes . The orientation and crystallization of regioregular poly(3-dodecylthiophene) in different diameter nanopores were investigated, which could provide guidance on designing polymeric nanomaterials for functional nanodevices .

特性

IUPAC Name |

3-octadecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21-22/h19-21H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFJPHXJBIEWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104934-55-6 | |

| Record name | Thiophene, 3-octadecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104934-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20340738 | |

| Record name | 3-Octadecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Octadecylthiophene | |

CAS RN |

104934-54-5 | |

| Record name | 3-Octadecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B1582666.png)